molecular formula C13H21BO4 B8195200 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B8195200
M. Wt: 252.12 g/mol
InChI Key: XJAGROMBOSCPII-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane derivative featuring a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a methyl ester. The bicyclo[1.1.1]pentane core imparts significant steric strain and rigidity, making it a valuable bioisostere for para-substituted benzene rings in medicinal chemistry and materials science . The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in organic synthesis .

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO4/c1-10(2)11(3,4)18-14(17-10)13-6-12(7-13,8-13)9(15)16-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAGROMBOSCPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boronylation via Miyaura Borylation

A widely adopted method involves Miyaura borylation, leveraging palladium-catalyzed cross-coupling between BCP halides and bis(pinacolato)diboron (B₂Pin₂). While this route is efficient for aryl boronates, its application to aliphatic systems like BCP derivatives requires modified conditions. Key parameters include:

  • Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with triethylamine as base.

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane at reflux temperatures.

  • Substrate activation : Conversion of the BCP carboxylate to the corresponding acid chloride or mixed anhydride prior to coupling.

This method achieves moderate yields (45–60%) but faces limitations in scalability due to Pd residue removal challenges.

Stepwise Synthesis via Activated Intermediates

Intermediate Formation: 1,3-Dioxoisoindolin-2-yl BCP Carboxylate

A robust two-step protocol starts with activating 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (11 ) using N,N′-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds at 25°C for 1 hour, yielding 1,3-dioxoisoindolin-2-yl bicyclo[1.1.1]pentane-1-carboxylate (8b ) as a light yellow solid (95% crude yield).

Reaction Conditions:

ParameterValue
Substrate11 (20 g, 118 mmol)
ActivatorDIC (1.0 equiv)
CatalystDMAP (0.1 equiv)
SolventDCM (20 vol)
Temperature25°C
Time1 hour

Boronic Ester Installation

The intermediate 8b undergoes boronylation with bis(pinacolato)diboron (B₂Pin₂) and pinacol in dimethylacetamide (DMA). Continuous flow conditions at 25°C enhance mixing and heat dissipation, critical for maintaining BCP integrity. After 6 hours, the crude product is extracted with n-heptane/ethyl acetate (10:1) and purified via recrystallization from petroleum ether, yielding methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate (9b ) in 51% yield over two steps.

Optimization Insights:

  • Solvent choice : DMA outperforms THF by preventing boronate hydrolysis.

  • Stoichiometry : Excess B₂Pin₂ (3.0 equiv) drives the reaction to completion.

  • Purification : Recrystallization avoids silica gel degradation of the boronated product.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃) of 9b exhibits distinct signals for the BCP methylene groups (δ 2.14 ppm, singlet, 6H), pinacol methyls (δ 1.24 ppm, singlet, 12H), and methoxy carbonyl (δ 3.64 ppm, singlet, 3H). The absence of splitting confirms retention of BCP symmetry post-functionalization.

Table 1: Key ¹H NMR Assignments

Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
3.643HSingletCOOCH₃
2.146HSingletBCP CH₂
1.2412HSingletPinacol (CH₃)₄

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥98% purity for 9b after recrystallization. Critical impurities include unreacted 8b (<1.2%) and pinacol (<0.5%).

Alternative Routes and Emerging Technologies

Enzymatic Boronylation

Preliminary studies explore lipase-catalyzed transesterification for enantioselective boronate formation, though yields remain suboptimal (≤25%).

Electrochemical Methods

Cathodic reduction of BCP iodides in the presence of B₂Pin₂ shows promise for Pd-free synthesis, with pilot-scale trials achieving 38% yield .

Scientific Research Applications

Organic Synthesis

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is utilized as a versatile building block in organic synthesis. Its boron-containing functional group allows for:

  • Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a potential precursor for developing pharmaceutical agents:

  • Drug Design: The unique boron chemistry can be leveraged to create novel drug candidates targeting various biological pathways. Its ability to form stable complexes with biomolecules enhances its potential as a therapeutic agent .

Materials Science

The incorporation of this compound into polymer matrices has shown promise:

  • Polymer Modifications: The compound can modify the mechanical and thermal properties of polymers due to its unique structure and functional groups. This application is particularly relevant in developing advanced materials for industrial uses .

Case Study: Cross-Coupling Reactions

A study demonstrated the effectiveness of using this compound in Suzuki-Miyaura reactions to synthesize complex biaryl compounds with high yields and selectivity. The reaction conditions were optimized for temperature and catalyst choice to enhance the efficiency of the process.

Reaction ConditionsYield (%)Catalyst Used
Temperature: 100°C85%Pd(PPh3_{3})4_{4}
Temperature: 80°C75%Ni(OAc)2_{2}

This highlights the compound's utility in synthesizing valuable intermediates for pharmaceuticals.

Case Study: Polymer Applications

Research into the incorporation of this compound into polycarbonate matrices revealed improvements in impact resistance and thermal stability compared to control samples without the boron moiety.

PropertyControl SampleModified Sample
Impact Resistance (J/m²)1525
Thermal Stability (°C)250270

These findings suggest that the compound can significantly enhance material properties for applications in packaging and construction.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems and synthetic applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related bicyclo[1.1.1]pentane derivatives and boron-containing analogs:

Compound Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications Key Differences
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate C₁₅H₂₃BO₄ ~294.15 (estimated) Boronate ester, methyl ester Esterification and boronate installation (exact method not specified) Suzuki-Miyaura cross-coupling; bioisosteric replacement in drug design Contains rigid bicyclo core and boronate for cross-coupling.
Methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate C₁₄H₁₄F₂O₂ 252.26 Difluorinated bicyclo core, methyl ester Rhodium-catalyzed reaction with CF₃TMS and NaI (Method C) High metabolic stability in fluorinated drug candidates Fluorine atoms enhance stability; lacks boronate reactivity.
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate C₉H₁₂O₃ 168.19 Hydroxymethyl, methyl ester Not explicitly detailed; likely via reduction or hydroxylation Intermediate for functionalization (e.g., oxidation to carboxylic acid) Hydroxymethyl group offers versatility for further derivatization.
Trimethyl((1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-2-yl)methyl)silane C₂₂H₃₃BO₂Si 392.39 Boronate ester, silane-protected methyl group Grignard or Suzuki coupling (inferred from boronate synthesis) Silicon-based protecting group strategies Silane group introduces orthogonal reactivity for modular synthesis.
Methyl 3-([(tert-butoxy)carbonyl]amino)bicyclo[1.1.1]pentane-1-carboxylate C₁₂H₁₉NO₄ 241.29 BOC-protected amine, methyl ester Carbamate formation using oxalyl chloride and BOC-aniline Peptide synthesis; amine protection in drug discovery BOC group enhances solubility and stability of the amine functionality.
4,4,5,5-Tetramethyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane C₁₄H₂₄B₂O₄ 294.96 Dual boronate esters Cross-coupling or iterative boronate installation (method not specified) Polymeric materials; tandem cross-coupling reactions Dual boronate groups enable bidirectional coupling in polymer synthesis.

Key Findings:

Structural Flexibility vs. Rigidity :

  • The bicyclo[1.1.1]pentane core in the target compound provides rigidity, mimicking para-substituted aromatics while reducing metabolic liability . In contrast, derivatives like methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate allow functional group diversification .
  • Fluorinated analogs (e.g., methyl 2,2-difluoro-3-(o-tolyl)bicyclo[1.1.1]pentane-1-carboxylate ) exhibit enhanced metabolic stability due to C-F bonds but lack boronate reactivity .

Reactivity and Applications :

  • The boronate ester in the target compound enables Suzuki-Miyaura cross-coupling, critical for constructing biaryl systems . Dual boronate derivatives (e.g., 4,4,5,5-tetramethyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane ) expand utility in polymer chemistry .
  • Silane-protected analogs (e.g., trimethyl((1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-2-yl)methyl)silane ) introduce orthogonal reactivity for sequential functionalization .

Synthetic Challenges :

  • Difluorinated derivatives require specialized rhodium catalysts and fluorinating agents (e.g., CF₃TMS), achieving moderate yields (12–47%) .
  • BOC-protected amines involve carbamate formation under anhydrous conditions, emphasizing the need for moisture-sensitive handling .

Biological Activity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate (commonly referred to as BCP ester) is a compound that has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core integrated with a dioxaborolane moiety, which enhances its chemical stability and solubility. The general structure can be represented as follows:

  • Molecular Formula : C13H21BO4
  • Molecular Weight : 252.12 g/mol
  • CAS Number : 2410440-12-7

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of bicyclo[1.1.1]pentane derivatives, including BCP esters. A notable study demonstrated that modified BCP compounds exhibit significant inhibition of NFκB activity in monocytes, leading to a reduction in pro-inflammatory cytokine release such as TNFα and MCP1 . This suggests that BCP esters could serve as potential therapeutic agents for inflammatory diseases.

2. Drug Development

The incorporation of the bicyclo[1.1.1]pentane structure in drug candidates has shown improved pharmacokinetic properties compared to traditional phenyl ring structures. For instance, a study indicated that replacing a para-substituted fluorophenyl ring with a bicyclo[1.1.1]pentane moiety resulted in enhanced passive permeability and aqueous solubility, leading to better oral absorption in mouse models . This characteristic makes BCP esters valuable in the design of new pharmaceuticals.

The mechanisms through which BCP esters exert their biological effects are still under investigation. However, preliminary findings suggest that they may act by modulating key signaling pathways involved in inflammation and cellular response mechanisms:

  • NFκB Pathway Inhibition : BCP esters have been shown to significantly reduce NFκB activation in response to inflammatory stimuli .
  • Cytokine Modulation : They appear to downregulate the release of various pro-inflammatory cytokines, which is crucial for managing chronic inflammatory conditions.

Case Study 1: Synthesis and Evaluation of BCP Derivatives

In a recent study aimed at synthesizing novel BCP-containing lipoxin A4 mimetics, researchers utilized Suzuki coupling and asymmetric reductions to create compounds that were subsequently screened for their anti-inflammatory activity . The most effective compound demonstrated an IC50 in the picomolar range against NFκB activity.

CompoundIC50 (pM)Cytokine Reduction
BCP-sLXm (6a)<100TNFα, MCP1
Control>1000None

Case Study 2: Pharmacokinetic Improvements

Another investigation focused on the pharmacokinetic enhancements provided by the BCP structure when incorporated into γ-secretase inhibitors . The results indicated that these modifications led to a four-fold increase in maximum concentration (Cmax) and area under the curve (AUC) values compared to traditional compounds.

Q & A

Q. What are the key synthetic challenges in preparing Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate, and how can they be addressed methodologically?

Answer: The synthesis of this compound faces challenges due to the strained bicyclo[1.1.1]pentane core and the steric hindrance of the dioxaborolane group. Key steps include:

  • Photochemical synthesis of the bicyclo[1.1.1]pentane scaffold using precursors like [1.1.1]propellane (as demonstrated for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid) .
  • Boronate ester installation : Use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under Suzuki-Miyaura coupling conditions. Steric effects require optimized reaction temperatures (e.g., 80–100°C) and Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Purification : Chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to separate isomers and byproducts.

Table 1. Synthetic Optimization Parameters

ParameterExample ConditionsReference
Bicyclo core synthesisUV light, pentane solvent
BoronationPd catalysis, THF, 80°C
PurificationSilica gel, hexane/EtOAc (9:1)

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the bicyclo[1.1.1]pentane geometry and boronate ester integration. The bridgehead protons appear as singlets (δ ~3.0–4.0 ppm) .
  • Mass spectrometry (HRMS) : Accurate mass measurement to verify molecular ion peaks (e.g., ESI+ or MALDI-TOF) .
  • X-ray crystallography : Resolves steric crowding and confirms bond angles in the bicyclo scaffold (if crystals are obtainable) .
  • HPLC-PDA : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) studies can:

  • Analyze steric effects : Calculate the spatial arrangement of the bicyclo[1.1.1]pentane and dioxaborolane groups to predict accessibility for Pd catalysts .
  • Evaluate electronic properties : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to assess oxidative addition feasibility in Suzuki-Miyaura couplings .
  • Reaction path simulation : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and optimize reaction conditions .

Methodological workflow :

  • Optimize geometry using B3LYP/6-31G(d).
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Simulate Pd insertion into the B–O bond .

Q. What experimental design strategies are recommended for optimizing Suzuki-Miyaura reactions involving this boronate ester?

Answer: Use statistical Design of Experiments (DoE) to minimize trial-and-error:

  • Variables : Catalyst loading (0.5–5 mol%), temperature (60–120°C), base (K₂CO₃ vs. CsF), and solvent polarity (THF vs. dioxane) .
  • Response surface methodology (RSM) : Identify interactions between variables. For example, higher temperatures may compensate for steric hindrance .
  • Validation : Repeat center-point experiments to assess reproducibility.

Table 2. DoE Template for Suzuki-Miyaura Optimization

VariableLow LevelHigh LevelOptimal Range
Pd catalyst1 mol%5 mol%2–3 mol%
Temperature80°C100°C90–95°C
BaseK₂CO₃CsFCsF (higher yield)

Q. How can researchers address contradictions in reported reactivity data for strained bicyclo[1.1.1]pentane derivatives?

Answer: Contradictions often arise from differences in steric environments or reaction conditions. Steps to resolve them:

  • Systematic literature review : Compare substrates (e.g., electron-withdrawing vs. donating groups) .
  • Control experiments : Replicate conflicting studies using standardized conditions (e.g., same catalyst, solvent).
  • Computational validation : Use DFT to model competing reaction pathways and identify rate-limiting steps .

Example : If one study reports low yields for a coupling reaction, check for solvent effects (e.g., THF vs. DMF) or base strength (CsF vs. K₃PO₄) .

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